Cas no 2171529-03-4 (2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-(1,3-thiazol-5-yl)propanoic acid)

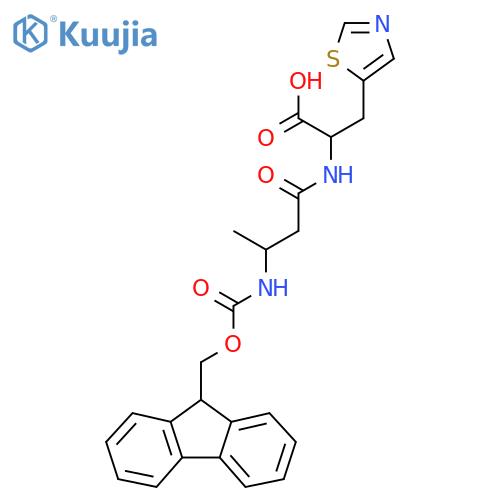

2171529-03-4 structure

商品名:2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-(1,3-thiazol-5-yl)propanoic acid

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-(1,3-thiazol-5-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-(1,3-thiazol-5-yl)propanoic acid

- 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-(1,3-thiazol-5-yl)propanoic acid

- EN300-1551668

- 2171529-03-4

-

- インチ: 1S/C25H25N3O5S/c1-15(10-23(29)28-22(24(30)31)11-16-12-26-14-34-16)27-25(32)33-13-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,12,14-15,21-22H,10-11,13H2,1H3,(H,27,32)(H,28,29)(H,30,31)

- InChIKey: QGQAGUPEMADCRC-UHFFFAOYSA-N

- ほほえんだ: S1C=NC=C1CC(C(=O)O)NC(CC(C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

- せいみつぶんしりょう: 479.15149208g/mol

- どういたいしつりょう: 479.15149208g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 34

- 回転可能化学結合数: 10

- 複雑さ: 715

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 146Ų

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-(1,3-thiazol-5-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1551668-10.0g |

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-(1,3-thiazol-5-yl)propanoic acid |

2171529-03-4 | 10g |

$14487.0 | 2023-06-05 | ||

| Enamine | EN300-1551668-5.0g |

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-(1,3-thiazol-5-yl)propanoic acid |

2171529-03-4 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1551668-5000mg |

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-(1,3-thiazol-5-yl)propanoic acid |

2171529-03-4 | 5000mg |

$3065.0 | 2023-09-25 | ||

| Enamine | EN300-1551668-1.0g |

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-(1,3-thiazol-5-yl)propanoic acid |

2171529-03-4 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1551668-2.5g |

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-(1,3-thiazol-5-yl)propanoic acid |

2171529-03-4 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1551668-500mg |

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-(1,3-thiazol-5-yl)propanoic acid |

2171529-03-4 | 500mg |

$1014.0 | 2023-09-25 | ||

| Enamine | EN300-1551668-250mg |

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-(1,3-thiazol-5-yl)propanoic acid |

2171529-03-4 | 250mg |

$972.0 | 2023-09-25 | ||

| Enamine | EN300-1551668-0.05g |

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-(1,3-thiazol-5-yl)propanoic acid |

2171529-03-4 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1551668-0.5g |

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-(1,3-thiazol-5-yl)propanoic acid |

2171529-03-4 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1551668-50mg |

2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-(1,3-thiazol-5-yl)propanoic acid |

2171529-03-4 | 50mg |

$888.0 | 2023-09-25 |

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-(1,3-thiazol-5-yl)propanoic acid 関連文献

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

2171529-03-4 (2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-(1,3-thiazol-5-yl)propanoic acid) 関連製品

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量